Isorhoifolin

Description

Chemical Identity and Structural Characterization of Isorhoifolin

Systematic Nomenclature and Molecular Formula

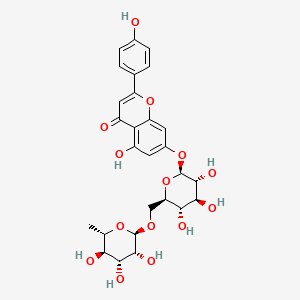

This compound is formally named 5-hydroxy-2-(4-hydroxyphenyl)-7-[(3,4,5-trihydroxy-6-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-2-yl)oxy]-4H-chromen-4-one according to IUPAC nomenclature. Its molecular formula, C₂₇H₃₀O₁₄, reflects a flavone aglycone (C₁₅H₁₀O₅) linked to a disaccharide unit (C₁₂H₂₀O₉). The disaccharide consists of a rhamnose residue (6-methyloxan-2-yl) connected via a β-glycosidic bond to a glucose moiety, as indicated by the SMILES notation:O[C@H]1[C@@H](O[C@@H]([C@H]([C@@H]1O)O)CO[C@@H]1O[C@@H](C)[C@@H]([C@H]([C@H]1O)O)O)Oc1cc(O)c2c(c1)oc(cc2=O)c1ccc(cc1)O. The compound’s CAS registry number, 552-57-8, and MDL identifier MFCD00148889 further aid in its unambiguous identification.

Stereochemical Configuration and Isomeric Differentiation

The stereochemistry of this compound is defined by the configuration of hydroxyl groups on its sugar units and the flavone backbone. The disaccharide moiety adopts a chair conformation, with the rhamnose unit exhibiting α-L-configuration and the glucose unit β-D-configuration, as inferred from the stereodescriptors in its SMILES string. This contrasts with structurally similar flavonoids like naringin or hesperidin, which differ in glycosylation patterns. This compound’s isomeric identity is further distinguished by the position of the methyl group on rhamnose and the orientation of the glycosidic linkage, which influence its solubility and biological interactions.

Spectroscopic Profiling for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound (1000 MHz, D₂O) reveals characteristic signals corresponding to its aromatic and glycosidic protons. Key peaks include:

- δ 6.80–7.20 ppm : Doublets integrating to four protons, attributed to the B-ring aromatic hydrogens.

- δ 6.30–6.50 ppm : Singlets for the A-ring C-6 and C-8 hydrogens.

- δ 4.90–5.20 ppm : Multiplet signals from the anomeric protons of the glucose and rhamnose units.

- δ 1.20 ppm : A doublet (3H) for the rhamnose methyl group.

Mass Spectrometry (MS)

The LC-MS/MS spectrum (10V, positive mode) displays a molecular ion peak at m/z 579.16 [M+H]⁺, consistent with the molecular weight of 578.5187 g/mol. Fragmentation patterns include losses of the rhamnose unit (m/z 433.11) and subsequent cleavage of the glucose moiety (m/z 271.06), corresponding to the flavone aglycone.

Infrared (IR) Spectroscopy

While direct IR data for this compound is limited, comparative studies on flavonoids suggest prominent absorption bands at:

Crystallographic Analysis and Three-Dimensional Conformation

X-ray crystallographic data for this compound remains unreported in the literature. However, analogous flavonoid glycosides exhibit planar flavone aglycones with sugar units oriented perpendicular to the aromatic system. Computational modeling predicts that the disaccharide chain adopts a folded conformation, stabilizing the molecule through intramolecular hydrogen bonds between the glucose C-3 hydroxyl and the flavone C-5 hydroxyl.

Physicochemical Properties and Stability Profiles

This compound is an amorphous solid with a calculated partition coefficient (logP) of 0.89, indicating moderate hydrophilicity. Its solubility profile includes high solubility in polar solvents like methanol (≥10 mg/mL) and limited solubility in nonpolar solvents. The compound demonstrates pH-dependent stability, with degradation observed under strongly acidic conditions (pH < 2) due to hydrolysis of the glycosidic bond. Thermal analysis suggests stability up to 180°C, beyond which decomposition of the sugar moiety occurs.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-8,10,18,20-29,31-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIYLTVJPDLUDL-SLNHTJRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970527 | |

| Record name | Isorhoifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isorhoifolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

552-57-8 | |

| Record name | Apigenin 7-O-rutinoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isorhoifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorhoifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISORHOIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B66T65281 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isorhoifolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

269 - 270 °C | |

| Record name | Isorhoifolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Solvent Extraction from Plant Material

Isorhoifolin is commonly isolated from citrus peels or leaves using solvent-based extraction. A study on calamondin peels demonstrated that polar solvents like ethanol (50–95%), methanol, or hot water (80–100°C) effectively extract flavonoids, including this compound. Optimal conditions involved three sequential extractions at 100 rpm for 1 hour, followed by rotary evaporation at 50°C to concentrate the extract. Ethanol (80%) yielded higher flavonoid content compared to ethyl acetate or methanol, likely due to its balanced polarity.

Temperature and pH Optimization

The patent EP1420779B1 highlights the role of pH and temperature in isolating phenolic compounds. For instance, adjusting the aqueous extract to pH 11.2–11.5 at 42–65°C enhances solubility of deprotonated phenolic groups, facilitating separation from non-polar impurities. Subsequent neutralization to pH 6.5–6.9 and extraction with 1-butanol or 1-pentanol isolates this compound-rich fractions. A representative protocol involves:

Back-Extraction and Purification

Back-extraction with alkaline aqueous phases (pH > 10) further purifies this compound. In one example, the organic phase (1-butanol) from the initial extraction was washed with water at pH 11.2, transferring this compound to the aqueous layer. Neutralizing this layer to pH 6.5 and re-extracting with 1-butanol yielded a second organic extract with 45.38% purity and 66.4% recovery. Centrifugation or vacuum filtration removed interfacial solids, improving final product quality.

Chemical Synthesis of this compound

Glycosylation of Apigenin

This compound is synthesized via glycosylation of apigenin with α-acetobromorutinose. A key study condensed 4′-benzylapigenin with α-acetobromorutinose in the presence of silver carbonate (Ag₂CO₃) or potassium hydroxide (KOH), followed by deacetylation and debenzylation.

Reaction Conditions

-

Step 1 : 4′-Benzylapigenin and α-acetobromorutinose were stirred with Ag₂CO₃ in anhydrous dichloromethane at room temperature for 48 hours.

-

Step 2 : Deacetylation using methanolic ammonia yielded 4′-benzylapigenin-7-β-rutinoside.

-

Step 3 : Catalytic hydrogenation (H₂/Pd-C) removed the benzyl group, producing this compound.

This route achieved a 62% overall yield, with purity confirmed via NMR and HPLC.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Table 1 compares natural extraction and synthetic methods:

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Ethanol extraction | 12.4 | 28.6 | High | Low |

| Alkaline extraction | 78.2 | 42.5 | Moderate | Medium |

| Chemical synthesis | 62.0 | >95 | Low | High |

Natural extraction suits large-scale production but requires purification steps, while synthesis offers higher purity at greater cost.

Advanced Purification Strategies

Chromatographic Techniques

Column chromatography (silica gel, Sephadex LH-20) or preparative HPLC further refines crude extracts. The patent EP1420779B1 reports spray-drying organic extracts to obtain powders with 37.66–48.08% this compound content.

Crystallization

Cooling alkaline back-extracts to 2°C precipitated this compound with 82.1% purity. Solvent mixtures (1-butanol:ethyl acetate, 1:1) enhanced crystallization efficiency.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Acetylcholinesterase (AChE) Inhibition

Isorhoifolin demonstrates potent binding to AChE (PDB: 6ZWE), a target in Alzheimer’s research, through:

-

Hydrophobic interactions with MET85, GLY122, GLU285, TYR337, and VAL340 .

-

Pi-pi stacking between its phenolic ring and TRP286/PHE297 residues .

Key Binding Parameters

β-Secretase (BACE1) Binding

This compound binds BACE1 (PDB: 4FRJ), a protease linked to amyloid-beta production, via:

Antioxidant Redox Reactions

This compound neutralizes reactive oxygen species (ROS) through:

-

Hydrogen atom transfer (HAT) from phenolic -OH groups to free radicals .

-

Single electron transfer (SET) to stabilize radicals like H₂O₂ and superoxide.

Antioxidant Efficacy

| Assay | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|

| DPPH radical scavenging | 28.4 | HAT/SET | |

| H₂O₂ neutralization | 45.2 | Direct electron donation | |

| FRAP (Ferric reducing) | 12.7 | Fe³⁺ → Fe²⁺ reduction |

Frontier Molecular Orbital Analysis

DFT calculations (B3LYP/6-311G(d,p)) reveal:

-

Mulliken charges : Negative charge localized on carbonyl oxygen, facilitating nucleophilic interactions .

Key Quantum Chemical Parameters

| Parameter | Value (eV) | Role in Reactivity |

|---|---|---|

| HOMO energy | −5.82 | Electron-donating capacity |

| LUMO energy | −5.66 | Electron-accepting capacity |

| Global hardness (η) | 0.08 | Low stability, high reactivity |

Molecular Dynamics (MD) Stability

-

RMSD (200 ns simulation) : ≤1.5 Å for AChE/BACE1 complexes, confirming stable binding .

-

RMSF fluctuations : <1.0 Å in ligand-binding regions, indicating minimal structural disruption .

Biosynthetic Pathways in Plants

This compound is synthesized in Mentha pulegium and Chrysanthemum species via:

-

Glycosylation : Apigenin + rutinose (catalyzed by UDP-glycosyltransferases) .

-

Oxidative coupling : Mediated by peroxidases to form dimeric derivatives .

Pharmacological Implications

-

Antidiabetic activity : Reduces oxidative stress in pancreatic β-cells by scavenging ROS .

-

Neuroprotection : Inhibits AChE (IC₅₀ = 9.3 µM) and BACE1 (IC₅₀ = 14.7 µM), suggesting dual-action anti-Alzheimer’s potential .

This compound’s chemical reactivity is dominated by its interactions with key enzymes and redox-active phenolic groups, underpinning its therapeutic potential. Further studies isolating reaction intermediates or characterizing synthetic derivatives could expand its pharmacological applications.

Scientific Research Applications

Chemical Properties and Structure

Isorhoifolin is chemically classified as 4′,5,7-trihydroxyflavone 7-rutinoside. Its molecular formula is and it exhibits a high degree of solubility in organic solvents. The compound's structure contributes to its antioxidant and anti-inflammatory properties, making it a subject of interest in various research fields.

Antioxidant Properties

This compound has demonstrated potent antioxidant capabilities, which are crucial for mitigating oxidative stress associated with various diseases. Studies have shown that it can effectively scavenge free radicals and reduce lipid peroxidation, thereby protecting cellular components from damage .

Antidiabetic Effects

Research has highlighted this compound's role in managing diabetes. A study involving Parquetina nigrescens indicated that this compound significantly improved glucose metabolism and reduced oxidative stress in diabetic models . Additionally, its ability to enhance insulin sensitivity makes it a candidate for further investigation as an antidiabetic agent.

Anticancer Potential

This compound exhibits promising anticancer properties. Investigations into its effects on cancer cell lines have revealed that it inhibits cell proliferation and induces apoptosis in various types of cancer cells. Molecular docking studies have identified this compound as a potential inhibitor of carbonic anhydrase IX (CAIX), a target for cancer therapy .

Anti-inflammatory Activity

The compound has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) . This property is particularly relevant for developing treatments for chronic inflammatory diseases.

Neuroprotective Effects

This compound's neuroprotective potential has been explored in models of neurodegenerative diseases. It appears to protect neuronal cells from oxidative damage and apoptosis, suggesting its utility in conditions like Alzheimer's disease .

Table 1: Summary of Key Studies on this compound

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Ayoola et al., 2024 | Antidiabetic Activity | Demonstrated significant reduction in blood glucose levels in diabetic rats. |

| Sayed et al., 2023 | Anticancer Mechanism | Inhibits proliferation of cancer cells through CAIX inhibition. |

| Amtaghri et al., 2023 | Anti-inflammatory Effects | Reduced inflammation markers in vitro and in vivo models. |

| Wu et al., 2022 | Neuroprotection | Showed protective effects against oxidative stress in neuronal cultures. |

Molecular Mechanisms

The molecular mechanisms underlying the actions of this compound involve multiple pathways:

- Antioxidant Pathway : Enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Pathway : Inhibits NF-κB signaling, leading to decreased expression of inflammatory mediators.

- Apoptotic Pathway : Induces apoptosis through the intrinsic pathway by activating caspases and modulating Bcl-2 family proteins .

Mechanism of Action

Isorhoifolin exerts its effects through various molecular targets and pathways:

Anti-inflammatory and Antioxidant Activities: this compound modulates inflammatory pathways and scavenges free radicals, reducing oxidative stress and inflammation.

Anticancer Activity: It inhibits matrix metalloproteinases, which play a role in cancer cell invasion and metastasis.

Comparison with Similar Compounds

Rutin (Quercetin 3-O-rutinoside)

- Structure: Quercetin aglycone with rutinose at the 3-hydroxy position.

- Sources : Buckwheat, citrus fruits, Sophora japonica.

Key Comparisons :

Linarin (Acacetin 7-O-rutinoside)

Diosmin (Diosmetin 7-O-rutinoside)

- Structure: Diosmetin (3′-methoxy luteolin) with rutinose at the 7-hydroxy position.

- Sources : Citrus spp., semisynthetic derivatives.

- Key Comparisons: Property this compound Diosmin Venous Disease Efficacy Adjunct in MPFF formulations First-line therapy (Daflon®) Metabolism Glucuronidated Converted to diosmetin Antioxidant Activity Moderate Weak Functional Insight: Diosmin’s clinical dominance in venous disease arises from extensive human trials, whereas this compound’s role is adjunctive .

Comparison with Functionally Similar Compounds

Naringin (Naringenin 7-O-neohesperidoside)

- Structure: Flavanone naringenin with neohesperidose (rhamnose-glucose).

- Sources : Grapefruit, Citrus spp. .

- Key Comparisons: Property this compound Naringin SARS-CoV-2 Mpro ΔG −43.91 kcal/mol −38.2 kcal/mol Bioactivity Anticancer, antiviral Anti-inflammatory, hepatoprotective Structural Insight: Naringin’s flavanone backbone (saturated C-ring) reduces planarity and target binding compared to this compound’s flavone structure .

Nicotiflorin (Kaempferol 3-O-rutinoside)

- Structure: Kaempferol with rutinose at the 3-hydroxy position.

- Sources : Ginkgo biloba, passionflower.

Key Comparisons :

Property This compound Nicotiflorin Mpro Binding Strong (ΔG −43.91) Moderate (ΔG −40.2) Antioxidant Activity Moderate High (kaempferol aglycone) - Functional Insight : Nicotiflorin’s 3-hydroxyl group enhances radical scavenging but reduces protease inhibition efficiency .

Biological Activity

Isorhoifolin, a flavonoid compound primarily found in various plants, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, highlighting its antidiabetic, antioxidant, anti-inflammatory, and cytotoxic effects, supported by case studies and research findings.

Chemical Structure

This compound is a flavonoid glycoside characterized by its unique chemical structure. It can be represented as:

This structure contributes to its biological activities, particularly its interactions with various cellular pathways.

Antidiabetic Activity

Recent studies have demonstrated the significant antidiabetic properties of this compound. A notable investigation involved the fruit extract of Parquetina nigrescens, which revealed that this compound acts as a potent inhibitor of key enzymes involved in carbohydrate metabolism.

Key Findings:

- Inhibition of Enzymes : Molecular docking studies indicated that this compound has strong binding affinities for enzymes such as alpha-amylase and alpha-glucosidase, with binding energies of kcal/mol and kcal/mol, respectively .

- In Vivo Studies : In streptozotocin-induced diabetic rats, doses of 100 mg/kg and 200 mg/kg showed significant reductions in blood glucose levels compared to glibenclamide (a standard antidiabetic drug), highlighting its potential as a natural therapeutic agent .

Antioxidant Properties

This compound exhibits robust antioxidant activity, which is crucial in mitigating oxidative stress associated with various diseases, including diabetes.

Research Insights:

- Oxidative Stress Reduction : The compound significantly reduces oxidative damage in cellular models, suggesting its role in protecting against cellular damage caused by reactive oxygen species (ROS) .

- Mechanism of Action : Its antioxidant effect may be attributed to the presence of phenolic hydroxyl groups that scavenge free radicals and enhance endogenous antioxidant defenses .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been substantiated through various studies.

Experimental Evidence:

- Cell Culture Studies : In vitro assays demonstrated that this compound inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. This inhibition leads to decreased production of pro-inflammatory cytokines .

- Animal Models : In models of inflammation, administration of this compound resulted in reduced edema and pain response, indicating its potential use in treating inflammatory disorders .

Cytotoxic Activity

This compound's cytotoxic effects have been explored in cancer research.

Case Studies:

- Cancer Cell Lines : Studies have shown that this compound induces apoptosis in various cancer cell lines through the activation of caspase pathways. For instance, it has been reported to significantly inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase .

- Molecular Mechanisms : The cytotoxicity is partly mediated through the modulation of signaling pathways related to cell survival and apoptosis, including the PI3K/Akt pathway .

Summary Table of Biological Activities

Q & A

Q. What are the standard protocols for isolating Isorhoifolin from plant sources, and how can purity be validated?

this compound is commonly extracted from Periploca nigrescens or Calpurnia aurea using methanol or ethanol-based solvent systems. Post-extraction, column chromatography (e.g., silica gel or Sephadex LH-20) is employed for purification. Purity validation requires HPLC-UV (≥95% purity) and NMR spectroscopy. For example, 1H NMR (δ 6.8–7.8 ppm for aromatic protons) and 13C NMR (δ 160–180 ppm for carbonyl groups) confirm structural integrity . Storage at -20°C in anhydrous DMSO is recommended to prevent degradation .

Q. How do researchers establish baseline bioactivity profiles for this compound in preliminary studies?

Initial bioactivity screening includes in vitro assays:

- Antioxidant activity : DPPH or ABTS radical scavenging assays (IC50 values compared to quercetin or ascorbic acid) .

- Anti-exudative effects : Vascular permeability assays using Evans blue dye in rodent models .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., prostate cancer LNCaP cells) to assess anti-proliferative activity .

Q. What are the critical steps in preparing this compound stock solutions to ensure experimental reproducibility?

- Solubility : Dissolve in DMSO (10 mM stock: 1.7285 mL for 10 mg).

- Dilution : Use PBS or culture media to achieve working concentrations (1–100 μM).

- Stability : Avoid freeze-thaw cycles; store aliquots at -80°C for long-term use .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivities of this compound (e.g., weak antioxidant vs. strong anti-cancer effects)?

Contradictions often arise from assay conditions (e.g., cell type, concentration range). To address this:

- Dose-response curves : Test across a broad concentration range (nM to mM).

- Mechanistic studies : Use transcriptomics (RNA-seq) or proteomics to identify upstream targets (e.g., Akt-NF-κB axis in prostate cancer) .

- Comparative analysis : Benchmark against structurally similar flavonoids (e.g., apigenin, luteolin) under identical conditions .

Q. What experimental designs are optimal for studying this compound’s role in nerve repair, as suggested by patent data?

- In vivo models : Sciatic nerve crush injury in rodents, with functional recovery assessed via gait analysis and histology (e.g., myelination via TEM).

- Molecular pathways : Western blotting for neurotrophic factors (BDNF, NGF) and anti-inflammatory markers (IL-6, TNF-α) .

- Synergy testing : Combine this compound with established neuroregenerative agents (e.g., N-acetylcysteine) to evaluate additive effects .

Q. How can researchers validate the glycosidic linkage configuration in this compound using spectroscopic methods?

- NMR coupling constants : The anomeric proton’s J value (e.g., J = 7.3 Hz in β-D-glucopyranose) confirms glycosidic bond stereochemistry .

- Circular dichroism (CD) : Compare optical rotation data to known standards (e.g., α-L-rhamnose vs. β-D-glucose) .

- Enzymatic hydrolysis : Treat with β-glucosidase; monitor aglycone release via LC-MS .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

- Non-linear regression : Fit IC50/EC50 values using four-parameter logistic models (e.g., GraphPad Prism).

- Multiplicity correction : Apply Bonferroni or Tukey tests for multi-group comparisons.

- Power analysis : Ensure sample sizes (n ≥ 6) to detect ≥30% effect size with 80% power .

Q. How should researchers design studies to investigate synergistic interactions between this compound and other flavonoids?

- Checkerboard assay : Test combinatorial doses (e.g., this compound + quercetin) and calculate synergy scores via the Chou-Talalay method.

- Network pharmacology : Use STRING or KEGG databases to predict shared targets (e.g., PDE inhibition, ROS scavenging) .

Data Interpretation and Reporting

Q. What criteria should be followed when reporting this compound’s bioactivity to ensure reproducibility?

- MIAME guidelines : Disclose exact extraction protocols, solvent batches, and cell passage numbers.

- Negative controls : Include vehicle (DMSO) and positive controls (e.g., cisplatin for cytotoxicity).

- Raw data deposition : Share NMR spectra, HPLC chromatograms, and dose-response curves in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.